molecular formula C20H31NO6 B4043932 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4043932
M. Wt: 381.5 g/mol
InChI Key: YYKAXEPJQKGOFO-UHFFFAOYSA-N
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Description

1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with ethoxyphenoxy and dimethyl groups, and it is often studied in conjunction with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(4-ethoxyphenoxy)propyl bromide. This intermediate is then reacted with 3,5-dimethylpiperidine under basic conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 1-[3-(4-ethoxyphenoxy)propyl]-3,5-dimethylpiperidine with reduced piperidine ring.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine; oxalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[3-(4-Methoxyphenoxy)propyl]-3,5-dimethylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[3-(4-Phenoxy)propyl]-3,5-dimethylpiperidine: Lacks the ethoxy group, leading to different chemical properties.

    1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 1-[3-(4-Ethoxyphenoxy)propyl]-3,5-dimethylpiperidine is unique due to the presence of both ethoxyphenoxy and dimethyl groups on the piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-4-20-17-6-8-18(9-7-17)21-11-5-10-19-13-15(2)12-16(3)14-19;3-1(4)2(5)6/h6-9,15-16H,4-5,10-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKAXEPJQKGOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCN2CC(CC(C2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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